![molecular formula C7H5NOS B1349826 3-Oxo-3-(thiophen-3-yl)propanenitrile CAS No. 69879-30-7](/img/structure/B1349826.png)
3-Oxo-3-(thiophen-3-yl)propanenitrile
Overview
Description
3-Oxo-3-(thiophen-3-yl)propanenitrile (OTP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. OTP is a highly reactive compound that can be used in various synthetic and analytical processes. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Catalysis and Material Science
- The decomposition mechanisms of thiophene on palladium surfaces were studied, revealing insights into the desulfurization, deoxygenation, and denitrogenation processes. This research is crucial for understanding how similar compounds might interact with catalysts in various industrial processes, highlighting the importance of surface chemistry in catalytic reactions (Caldwell & Land, 1997).
- Research on glycerol hydrogenolysis to 1,3-propanediol underlines the role of catalysis in transforming renewable resources into valuable chemicals. This review discusses the influence of metallic and acid phases on catalytic activity, relevant to the functionalization and potential reactions of "3-Oxo-3-(thiophen-3-yl)propanenitrile" in synthesizing target molecules (Silva Ruy et al., 2020).
Environmental Applications
- The study on nitrifier denitrification and its role in nitrous oxide production provides a perspective on the environmental impact of nitrogen-containing compounds. Understanding the pathways and mechanisms of nitrogen transformations in the environment can inform the design of compounds for reduced environmental impact (Wrage et al., 2001).
Photocatalysis and Energy
- A review on silicon-based oxynitride and nitride phosphors for white LEDs highlights the importance of materials science in developing efficient lighting solutions. The structural and luminescence properties of such materials could inspire research into similar compounds for applications in photocatalysis and optoelectronics (Xie & Hirosaki, 2007).
Water Treatment and Purification
- The application of ozone in aquaculture systems emphasizes the role of oxidative treatments in improving water quality and controlling pathogens. Research into the direct and indirect effects of ozone provides insights into how compounds like "this compound" might be used or affected in water treatment processes (Powell & Scolding, 2018).
Mechanism of Action
Mode of Action
It is suggested that it might act as a dual inhibitor of serotonin and norepinephrine reuptake . This implies that the compound could interact with its targets, leading to changes in the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.
Biochemical Pathways
If it indeed acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially affect the serotonin and norepinephrine signaling pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. For instance, storage conditions such as temperature and light exposure can affect its stability . Furthermore, the compound’s action could also be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations.
properties
IUPAC Name |
3-oxo-3-thiophen-3-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZODDPZNLDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372352 | |
Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69879-30-7 | |
Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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